Unraveling the Mechanism of Action of 7-(2-Chlorophenyl)-7-oxoheptanoic Acid: A Hypothetical Framework for Investigation
Unraveling the Mechanism of Action of 7-(2-Chlorophenyl)-7-oxoheptanoic Acid: A Hypothetical Framework for Investigation
An In-Depth Technical Guide to the
Introduction
7-(2-Chlorophenyl)-7-oxoheptanoic acid is a bifunctional organic molecule characterized by a heptanoic acid chain, a ketone group, and a 2-chlorophenyl substituent.[1] Its chemical structure, featuring both a carboxylic acid and an aromatic ketone, designates it as a potentially valuable building block in medicinal chemistry and drug development.[2] While this compound is cataloged in chemical databases, there is a notable absence of published research detailing its biological activity or mechanism of action.[1] The presence of a halogenated aryl group suggests that it may interact with biological systems, a characteristic shared by many pharmacologically active compounds.
This guide puts forth a hypothetical mechanism of action for 7-(2-Chlorophenyl)-7-oxoheptanoic acid, focusing on its potential role as a modulator of the Aryl Hydrocarbon Receptor (AHR) signaling pathway. The AHR is a ligand-activated transcription factor that plays a crucial role in cellular responses to a variety of environmental compounds, as well as in the regulation of immune responses.[3][4][5] This document provides a comprehensive framework for researchers and drug development professionals to investigate this hypothesis, complete with detailed experimental protocols and data interpretation strategies.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 7-(2-Chlorophenyl)-7-oxoheptanoic acid is presented below. This data is essential for designing and interpreting experimental studies.
| Property | Value | Source |
| Molecular Formula | C13H15ClO3 | PubChem[1] |
| Molecular Weight | 254.71 g/mol | PubChem[1] |
| CAS Number | 898792-63-7 | PubChem[1] |
| IUPAC Name | 7-(2-chlorophenyl)-7-oxoheptanoic acid | PubChem[1] |
| Predicted LogP | 2.8 | PubChem[1] |
Hypothesized Mechanism of Action: Aryl Hydrocarbon Receptor (AHR) Modulation
The AHR is a cytosolic transcription factor that, upon binding to a ligand, translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs).[4] This leads to the transcriptional regulation of a battery of target genes, including drug-metabolizing enzymes like Cytochrome P450 1A1 (CYP1A1).[4][6]
Given the presence of the 2-chlorophenyl group, a common feature in AHR ligands, we hypothesize that 7-(2-Chlorophenyl)-7-oxoheptanoic acid acts as an agonist or antagonist of the AHR.
Canonical AHR Signaling Pathway
Caption: The canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway.
Experimental Validation of the Hypothesized Mechanism
To test the hypothesis that 7-(2-Chlorophenyl)-7-oxoheptanoic acid modulates AHR signaling, a series of in vitro and cell-based assays are proposed.
Experimental Workflow
Caption: A stepwise experimental workflow to investigate the hypothesized mechanism of action.
In Vitro Assays
1. AHR Competitive Binding Assay
Objective: To determine if 7-(2-Chlorophenyl)-7-oxoheptanoic acid binds to the AHR.
Methodology:
-
Preparation of Cytosolic Extract: Prepare a cytosolic fraction containing the AHR from a suitable cell line (e.g., Hepa-1c1c7) or from rodent liver.
-
Competitive Binding: Incubate the cytosolic extract with a known AHR radioligand (e.g., [³H]TCDD) in the presence of increasing concentrations of 7-(2-Chlorophenyl)-7-oxoheptanoic acid or a known competitor (e.g., unlabeled TCDD).
-
Separation of Bound and Unbound Ligand: Separate the AHR-ligand complexes from the unbound radioligand using a method such as hydroxylapatite adsorption or size-exclusion chromatography.
-
Quantification: Quantify the amount of bound radioligand using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value.
2. AHR-Dependent Reporter Gene Assay
Objective: To assess whether the binding of 7-(2-Chlorophenyl)-7-oxoheptanoic acid to AHR leads to transcriptional activation.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HepG2) and transiently transfect the cells with a reporter plasmid containing an XRE-driven luciferase gene.
-
Compound Treatment: Treat the transfected cells with various concentrations of 7-(2-Chlorophenyl)-7-oxoheptanoic acid, a positive control (e.g., TCDD), and a vehicle control.
-
Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and express the results as fold induction over the vehicle control.
Cell-Based Assays
1. Target Gene Expression Analysis by qPCR
Objective: To measure the effect of 7-(2-Chlorophenyl)-7-oxoheptanoic acid on the expression of endogenous AHR target genes.
Methodology:
-
Cell Treatment: Treat a responsive cell line (e.g., HepG2) with different concentrations of 7-(2-Chlorophenyl)-7-oxoheptanoic acid for a specified time.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and reverse transcribe it into cDNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for AHR target genes (e.g., CYP1A1, CYP1B1) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
2. AHR Nuclear Translocation Assay
Objective: To visualize the movement of AHR from the cytoplasm to the nucleus upon treatment with 7-(2-Chlorophenyl)-7-oxoheptanoic acid.
Methodology:
-
Cell Culture and Treatment: Grow cells (e.g., MCF-7) on glass coverslips and treat them with the test compound, a positive control, and a vehicle control.
-
Immunofluorescence Staining: Fix and permeabilize the cells, then incubate with a primary antibody against AHR, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Microscopy: Visualize the subcellular localization of AHR using a fluorescence microscope.
-
Image Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity to determine the extent of nuclear translocation.
Expected Data and Interpretation
The following table summarizes the expected outcomes from the proposed experiments and their interpretation in the context of the hypothesized mechanism.
| Experiment | Expected Outcome for AHR Agonist | Expected Outcome for AHR Antagonist |
| AHR Competitive Binding Assay | Dose-dependent displacement of radioligand (low IC50) | Dose-dependent displacement of radioligand (low IC50) |
| AHR-Dependent Reporter Gene Assay | Dose-dependent increase in luciferase activity | No increase in luciferase activity; inhibition of agonist-induced activity |
| Target Gene Expression (qPCR) | Upregulation of CYP1A1 and other target genes | No change in basal expression; attenuation of agonist-induced upregulation |
| AHR Nuclear Translocation Assay | Translocation of AHR from cytoplasm to nucleus | May or may not induce translocation; will block agonist-induced translocation |
Conclusion
While the biological activity of 7-(2-Chlorophenyl)-7-oxoheptanoic acid remains to be experimentally determined, its chemical structure provides a rational basis for hypothesizing its interaction with the Aryl Hydrocarbon Receptor. The experimental framework detailed in this guide offers a systematic approach to investigating this hypothesis. The outcomes of these studies will not only elucidate the mechanism of action of this specific compound but also contribute to the broader understanding of structure-activity relationships for AHR modulators. Such knowledge is invaluable for the design and development of novel therapeutic agents targeting the AHR pathway for a range of immunological and metabolic disorders.
References
-
PubChem. 7-(2-Chlorophenyl)-7-oxoheptanoic acid. [Link]
-
Chemical Substance Information. 7-(2-CHLOROPHENYL)-7-OXOHEPTANOIC ACID. [Link]
- Google Patents. CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.
-
Sartor, M. A., et al. (2009). Genomewide Analysis of Aryl Hydrocarbon Receptor Binding Targets Reveals an Extensive Array of Gene Clusters that Control Morphogenetic and Developmental Programs. Environmental Health Perspectives, 117(7), 1139–1146. [Link]
-
MySkinRecipes. 2-(4-Chlorophenyl)butanoic acid. [Link]
-
Stockinger, B., et al. (2021). The aryl hydrocarbon receptor: a rehabilitated target for therapeutic immune modulation. Nature Reviews Immunology, 21(1), 60–73. [Link]
-
PubChem. Clorazepate. [Link]
-
Wikipedia. AP-7 (drug). [Link]
-
Dvořák, Z., et al. (2022). Targeting the Aryl Hydrocarbon Receptor with Microbial Metabolite Mimics Alleviates Experimental Colitis in Mice. Journal of Medicinal Chemistry, 65(9), 6859–6868. [Link]
-
Epilepsy Society. Mechanisms of action of antiepileptic drugs. [Link]
-
Nebert, D. W., et al. (2021). Editorial: Role of the Aryl Hydrocarbon Receptor in Immune Modulation. Frontiers in Immunology, 12, 796340. [Link]
-
PubChem. 2-(4-Chlorophenyl)butanoic acid. [Link]
-
Al-Ghorbani, M., et al. (2016). Biological activities of sulfonamides. ResearchGate. [Link]
-
Nguyen, L. P., & Bradfield, C. A. (2008). The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals. Journal of Biological Chemistry, 283(44), 30065–30069. [Link]
-
Zhang, Y., et al. (2023). Effective synthesis of benzodiazepine sulfonamide-based MGAT2 inhibitors and evaluation of their antitumor activity. RSC Advances, 13(15), 10143–10150. [Link]
Sources
- 1. 7-(2-Chlorophenyl)-7-oxoheptanoic acid | C13H15ClO3 | CID 24727280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Genomewide Analysis of Aryl Hydrocarbon Receptor Binding Targets Reveals an Extensive Array of Gene Clusters that Control Morphogenetic and Developmental Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The aryl hydrocarbon receptor: a rehabilitated target for therapeutic immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Editorial: Role of the Aryl Hydrocarbon Receptor in Immune Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Aryl Hydrocarbon Receptor with Microbial Metabolite Mimics Alleviates Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
